N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine
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Overview
Description
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is an organic compound that belongs to the class of phenoxyethanolamines. This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxyethanol chain, and a tertiary amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylphenol and 2-chloroethanol.
Etherification: The 2-chloro-6-methylphenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(2-chloro-6-methylphenoxy)ethanol.
Alkylation: The resulting 2-(2-chloro-6-methylphenoxy)ethanol is then reacted with 2-bromoethylamine hydrobromide in the presence of a base like sodium hydroxide to yield N-[2-(2-chloro-6-methylphenoxy)ethoxy]ethylamine.
Amine Substitution: Finally, the N-[2-(2-chloro-6-methylphenoxy)ethoxy]ethylamine is reacted with 2-methylpropan-2-amine under basic conditions to produce the target compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyethanolamine derivatives.
Scientific Research Applications
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulate Gene Expression: The compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-propanamine
- 2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine
- 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-ethanamine hydrochloride
Uniqueness
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is unique due to its specific structural features, such as the presence of a tertiary amine group and a chloro-substituted phenyl ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-12-6-5-7-13(16)14(12)19-11-10-18-9-8-17-15(2,3)4/h5-7,17H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGIIIPURUCYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCOCCNC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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